(S)-Sulforaphane is the less bioactive enantiomer of sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli and broccoli sprouts. [, , ] It exists as one of the two stereoisomers of sulforaphane, with the other being (R)-sulforaphane. While (R)-sulforaphane is considered the more potent enantiomer in inducing carcinogen-detoxifying enzymes, (S)-sulforaphane is still a subject of scientific interest due to its presence in the human diet and potential biological activity. [, , ]
(S)-sulforaphane is primarily found in cruciferous vegetables such as broccoli, Brussels sprouts, cabbage, and kale. It is synthesized when the enzyme myrosinase acts on glucoraphanin, a glucosinolate present in these vegetables, particularly when they are damaged (e.g., through chewing or chopping) . This transformation is crucial for the bioavailability of sulforaphane in the diet.
The synthesis of (S)-sulforaphane can be achieved through various methods, including enzymatic conversion and chemical synthesis. The enzymatic method involves the following steps:
In terms of chemical synthesis, sulforaphane can be synthesized via a multi-step process involving:
(S)-sulforaphane participates in various chemical reactions that contribute to its biological efficacy:
These reactions are crucial for understanding how sulforaphane can modulate cellular processes and contribute to health benefits.
The mechanism by which (S)-sulforaphane exerts its effects involves several pathways:
(S)-sulforaphane exhibits several notable physical and chemical properties:
(S)-sulforaphane has diverse applications across several fields:
Research continues into its efficacy in clinical settings, particularly concerning chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
(S)-Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane) is an aliphatic isothiocyanate derived from cruciferous vegetables. Its molecular formula is C₆H₁₁NOS₂, with a molar mass of 177.3 g/mol [1] [5]. The compound features a chiral sulfinyl sulfur atom (-S(O)-), which confers two enantiomeric forms: (R)-sulforaphane and (S)-sulforaphane. The (S)-configuration occurs naturally in Brassica species and exhibits distinct biological activity due to stereoselective interactions with cellular targets [5]. Key physicochemical properties include moderate water solubility (50–100 mM), a calculated partition coefficient (XLogP3) of 1.4, and four hydrogen bond acceptors [1]. The isothiocyanate group (-N=C=S) is electrophilic, enabling reactions with thiols and amines to form dithiocarbamates or thioureas, respectively [5]. Spectroscopic characterization reveals signature infrared absorptions at 2,100–2,050 cm⁻¹ (N=C=S stretch) and 1,040 cm⁻¹ (S=O stretch), while nuclear magnetic resonance (NMR) shows characteristic shifts at δ 3.65 ppm (S(O)-CH₂-) and δ 3.55 ppm (-N=C=S) [5].
Table 1: Physicochemical Properties of (S)-Sulforaphane
Property | Value |
---|---|
Molecular Formula | C₆H₁₁NOS₂ |
Molar Mass | 177.3 g/mol |
Chiral Center | Sulfinyl sulfur |
Solubility | Soluble in water, ethanol, DMSO |
XLogP3 | 1.4 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 5 |
Spectral Signatures | IR: 2100–2050 cm⁻¹ (N=C=S) |
(S)-Sulforaphane originates from glucoraphanin (4-methylsulfinylbutyl glucosinolate), an aliphatic glucosinolate abundant in broccoli (Brassica oleracea var. italica), cabbage, and kale [3] [5]. Glucoraphanin biosynthesis begins with methionine chain elongation:
Glucoraphanin concentrations vary across tissues: broccoli seeds contain 20–100 µmol/g dry weight, while florets contain 0.8–21.7 µmol/g dry weight [5]. Environmental factors such as light quality modulate biosynthesis. Blue light exposure (450 nm) upregulates MYB28 transcription factors and genes like CYP79F1, UGT74B1, and ST5b, increasing glucoraphanin accumulation by 90%–139% in broccoli sprouts [6] [10]. Melatonin treatment (500 µmol/L) enhances glucoraphanin synthesis by inducing nitric oxide (NO)-mediated expression of biosynthetic genes [10].
Table 2: Key Enzymes in Glucoraphanin Biosynthesis
Enzyme | Gene | Function |
---|---|---|
Cytochrome P450 monooxygenase | CYP79F1 | Converts dihomomethionine to aldoxime |
Glucosyltransferase | UGT74B1 | Adds glucose to thiohydroximate |
Sulfotransferase | ST5b | Catalyzes sulfation of desulfo-precursor |
Transcription Factor | MYB28 | Regulates aliphatic glucosinolate genes |
Myrosinase (β-thioglucosidase glucohydrolase, EC 3.2.1.147) hydrolyzes glucoraphanin to release (S)-sulforaphane. This enzyme is sequestered in idioblasts within Brassica tissues and activates upon cellular damage [2] [8]. The hydrolysis mechanism proceeds as follows:
Myrosinase activity is temperature- and pH-dependent. Optimal activity occurs at 40°C–50°C and pH 6.0–8.0 [2] [7]. Thermal stability varies by source: plant myrosinases denature above 60°C, while bacterial isoforms (e.g., Shewanella baltica Smyr37) retain activity at 50°C [7]. Conversion efficiency relies on enzyme-to-substrate ratios. Exogenous myrosinase from Chinese flowering cabbage (Brassica rapa) achieves 48% glucoraphanin-to-sulforaphane conversion in 30 minutes, whereas Shewanella baltica myrosinase reaches 89% efficiency at 40°C and pH 7.0 [2] [7]. Metal ions like Fe²⁺ inhibit activity by up to 60%, while K⁺ has minimal effects [7].
Table 3: Myrosinase Sources and Hydrolysis Efficiency
Source | Optimal Conditions | Conversion Efficiency | Time |
---|---|---|---|
Chinese flowering cabbage | 30°C, pH 6.0 | 48% | 30 min |
Shewanella baltica | 40°C, pH 7.0 | 89% | 25 min |
Broccoli sprouts | 40°C, pH 6.5 | 78% | 20 min |
(S)-Sulforaphane degrades via first-order kinetics influenced by temperature, pH, and oxygen exposure. Degradation pathways include:
Thermal Degradation: In blanched broccoli, Arrhenius modeling shows activation energy (Ea) of 19.4 kJ/mol for sulforaphane degradation. Storage at −45°C reduces degradation by 85% compared to 10°C [4]. Unblanched broccoli exhibits complex kinetics: Ea values are 30 kJ/mol (sulforaphane formation) and 58 kJ/mol (degradation) [4].
pH Effects: Stability is highest at pH 3.0–5.0. Neutral or alkaline conditions accelerate degradation (e.g., 39% loss at pH 7.3 after 1 hour at 100°C) [8].
Light and Oxygen: Photooxidation by UV/blue light reduces half-life by 40%. Encapsulation in cyclodextrins or microspheres improves oxidative stability by shielding the sulfinyl moiety [8].
Table 4: Kinetic Parameters for (S)-Sulforaphane Degradation
Matrix | Temperature (°C) | Eₐ (kJ/mol) | Rate Constant (k, day⁻¹) | Half-Life |
---|---|---|---|---|
Blanched broccoli | 10 | 19.4 | 0.122 | 5.7 days |
−45 | 19.4 | 0.014 | 49.5 days | |
Unblanched broccoli | 10 | 30 (formation) | 0.090 (formation) | 7.7 days |
58 (degradation) | 0.075 (degradation) | 9.2 days |
Stabilization Strategies:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: